Isobutyl phenylcarbamate
CAS No.: 2291-80-7
Cat. No.: VC19745028
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2291-80-7 |
|---|---|
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | 2-methylpropyl N-phenylcarbamate |
| Standard InChI | InChI=1S/C11H15NO2/c1-9(2)8-14-11(13)12-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
| Standard InChI Key | ULLHJKVIRXQCJN-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)COC(=O)NC1=CC=CC=C1 |
Introduction
Chemical Identity and Structural Features
Isobutyl phenylcarbamate (C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>) is an organic compound comprising a phenyl group linked to a carbamate ester functional group, which is further substituted with an isobutyl moiety. The carbamate group (-OCONH-) bridges the aromatic phenyl ring and the branched alkyl chain, conferring unique steric and electronic properties.
Molecular Formula and Weight
The molecular formula of isobutyl phenylcarbamate is C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>, yielding a molecular weight of 193.24 g/mol. Comparatively, its derivative, isobutyl (4-(hydroxymethyl)phenyl)carbamate (C<sub>12</sub>H<sub>17</sub>NO<sub>3</sub>), exhibits a molecular weight of 223.27 g/mol due to the additional hydroxymethyl substituent on the phenyl ring.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous carbamates reveals characteristic absorption bands:
-
N-H Stretch: 3300–3200 cm<sup>-1</sup> (broad, medium intensity) .
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C-O-C Asymmetric Stretch: 1250–1150 cm<sup>-1</sup> .
Nuclear magnetic resonance (NMR) data for related compounds, such as isobutyl (4-hydroxyphenyl)carbamate, show phenyl proton resonances at δ 6.8–7.6 ppm and isobutyl methyl groups at δ 0.9–1.1 ppm.
Synthesis and Derivative Formation
Carbamate Synthesis Strategies
Isobutyl phenylcarbamate is typically synthesized via the reaction of phenyl isocyanate with isobutanol under anhydrous conditions:
This exothermic reaction requires temperature control (0–5°C) to prevent side reactions .
Derivatives and Modifications
Structural analogs, such as isobutyl (4-(hydroxymethyl)phenyl)carbamate, are synthesized by introducing substituents to the phenyl ring prior to carbamate formation. For example, hydroxymethylation of the phenyl group using paraformaldehyde under acidic conditions yields the 4-hydroxymethyl intermediate, which is subsequently reacted with isobutyl chloroformate.
Table 1: Physicochemical Properties of Isobutyl Phenylcarbamate and Derivatives
| Property | Isobutyl Phenylcarbamate | Isobutyl (4-(hydroxymethyl)phenyl)carbamate |
|---|---|---|
| Molecular Formula | C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub> | C<sub>12</sub>H<sub>17</sub>NO<sub>3</sub> |
| Molecular Weight (g/mol) | 193.24 | 223.27 |
| Melting Point (°C) | Not reported | 204–206 |
| Solubility | Low in water | Soluble in DMSO, PEG300 |
Research Applications and Biological Activity
Antimitotic Effects in Model Organisms
Although direct studies on isobutyl phenylcarbamate are scarce, structurally related carbamates like isopropyl N-phenylcarbamate (IPC) demonstrate microtubule-disrupting activity. In the green alga Oedogonium cardiacum, IPC (5.5 × 10<sup>−4</sup> M) inhibits microtubule polymerization, leading to aberrant mitotic spindle and phycoplast formation . This suggests that isobutyl phenylcarbamate may similarly interfere with cytoskeletal dynamics, warranting further investigation.
Nematicidal Activity
Carbamate derivatives, such as 4-[3-(4-chlorophenyl)prop-2-enoyl]phenyl phenylcarbamate, exhibit significant activity against root-knot nematodes (Meloidogyne javanica), with LC<sub>50</sub> values <100 ppm . The isobutyl moiety’s lipophilicity may enhance membrane permeability, potentiating such effects in isobutyl phenylcarbamate derivatives.
Future Directions and Challenges
Expanding Biological Screening
The antimitotic and nematicidal activities observed in related carbamates highlight the need for targeted studies on isobutyl phenylcarbamate. Assays using human cancer cell lines (e.g., HeLa) or plant pathogens could elucidate its therapeutic potential.
Synthetic Methodology Development
Innovative routes, such as enzymatic carbamate synthesis or flow chemistry approaches, could improve yield and sustainability. Catalytic systems using lipases or immobilized metal complexes may reduce reliance on toxic isocyanates .
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